![molecular formula C19H19NO4S B557771 Fmoc-S-Methyl-L-Cysteine CAS No. 138021-87-1](/img/structure/B557771.png)
Fmoc-S-Methyl-L-Cysteine
Overview
Description
Fmoc-S-Methyl-L-Cysteine is a derivative of L-Cysteine, a non-essential α-amino acid that is biosynthesized in humans . It is a reactive thiol that can be used for the synthesis of peptides and proteins .
Synthesis Analysis
Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4S . The InChI is InChI=1S/C19H19NO4S/c1-25-11-17 (18 (21)22)20-19 (23)24-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . The Canonical SMILES is CSCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Chemical Reactions Analysis
Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 114 - 145 °C . The optical rotation is [a]D20 = -45 ± 2 º (C=1 in DMF) . The molecular weight is 357.4 g/mol .
Scientific Research Applications
Fmoc-S-Methyl-L-Cysteine has been utilized in the biomimetic stereoselective formation of methyllanthionine, a process important in the synthesis of lantibiotics (Zhou & van der Donk, 2002).
It has applications in the synthesis of peptides containing C-terminal methyl esters, demonstrating its utility in peptide synthesis and in the study of bioactive compounds (Diaz-Rodriguez et al., 2012).
It's a key intermediate in the preparation of S-substituted Fmoc-L-cysteine derivatives, significant for glycopeptide synthesis and pharmaceutical development (Zhao, 2001).
The compound is crucial in the synthesis of various Fmoc, Me-Cys derivatives, showcasing its versatility in peptide synthesis (Liu, Tang, & Jiang, 2002).
Its use in Fmoc solid-phase peptide synthesis for the generation of N-methyl cystine containing peptides highlights its importance in modifying peptide structures for biological studies (Ruggles, Flemer, & Hondal, 2008).
It plays a role in overcoming side reactions during Fmoc-based synthesis of C-terminal Cysteine-containing peptides, critical for synthesizing biologically relevant peptides (Lelièvre, Terrier, Delmas, & Aucagne, 2016).
The use of this compound in the synthesis of cyclic peptides and peptide libraries on a new disulfide linker further underscores its utility in peptide engineering (Tegge, Bautsch, & Frank, 2007).
In situ thioester formation for protein ligation using α-methylcysteine, compatible with Fmoc peptide synthesis, is another application area, facilitating the synthesis of model proteins (Burlina, Papageorgiou, Morris, White, & Offer, 2014).
It is used in the efficient chemical protein synthesis using Fmoc-masked N-terminal cysteine in peptide thioester segments, a method facilitating protein synthesis (Kar et al., 2020).
Safety and Hazards
Fmoc-S-Methyl-L-Cysteine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Mechanism of Action
Target of Action
FMOC-CYS(ME)-OH, also known as Fmoc-S-Methyl-L-Cysteine or FMOC-S-METHYL-L-CYSETEINE, is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that are being synthesized .
Mode of Action
The compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . This protection allows for the controlled addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathway primarily affected by FMOC-CYS(ME)-OH is the synthesis of peptide sequences . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide sequence . The compound’s action can influence the structure and function of the synthesized peptides .
Result of Action
The result of FMOC-CYS(ME)-OH’s action is the successful synthesis of peptide sequences . By protecting the amino acid during synthesis, the compound allows for the controlled growth of the peptide chain . This can result in the creation of peptides with specific structures and functions .
Action Environment
The action of FMOC-CYS(ME)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the compound’s efficacy and stability .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNJDZVHMNQAGO-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427159 | |
Record name | Fmoc-S-Methyl-L-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138021-87-1 | |
Record name | Fmoc-S-Methyl-L-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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